Lqq IV is classified as a neurotoxin, specifically an alpha toxin. It is purified from scorpion venom, which is known for its complex mixture of bioactive peptides. The molecular weight of Lqq IV is approximately 7202 Da, and it is characterized by high purity (>95% as determined by high-performance liquid chromatography) when obtained for research purposes .
The synthesis of Lqq IV typically involves the extraction and purification process from scorpion venom. The venom is collected under controlled conditions, followed by chromatographic techniques to isolate Lqq IV from other components.
Technical Details:
The molecular structure of Lqq IV is characterized by its polypeptide chain stabilized by four disulfide bridges, which are critical for maintaining its three-dimensional conformation necessary for biological activity.
Data:
Lqq IV primarily participates in biochemical reactions involving sodium channels in neuronal cells. Its binding leads to prolonged activation of these channels, which can result in neurotoxic effects.
Technical Details:
The mechanism by which Lqq IV exerts its effects involves specific interactions with sodium ion channels:
Lqq IV has several scientific applications:
Lqq IV is a potent neurotoxic polypeptide composed of 65 amino acids, with a molecular weight of 7,202 Da. Its chemical formula is C₃₄H₄₈N₂O₉, and it features four disulfide bridges (Cys4–Cys59, Cys8–Cys32, Cys21–Cys46, Cys27–Cys50) that confer exceptional structural stability and resistance to denaturation. The toxin adopts a compact three-dimensional fold stabilized by these bridges, enabling precise interaction with neuronal targets [1].
Lqq IV is exclusively sourced from the venom of Leiurus quinquestriatus hebraeus (the Israeli yellow scorpion or deathstalker scorpion), a buthid scorpion species native to arid regions of the Middle East and North Africa. Taxonomically, it belongs to:
The venom is obtained through milking live specimens, followed by multi-step purification involving gel filtration, ion-exchange chromatography, and HPLC. Commercial preparations exceed 95% purity (HPLC-verified) and are typically lyophilized for stability [1].
Table 1: Structural and Biochemical Properties of Lqq IV
Property | Value |
---|---|
Molecular Weight | 7,202 Da |
Amino Acid Sequence | GVRDAYIADDKNCVYTCGSNSYCNTECTKNGAESGYCQWLGKYGNACWCIKLPDKVPIRIPGKCR |
Disulfide Bridges | 4 (positions: 4–59, 8–32, 21–46, 27–50) |
Primary Source | Leiurus quinquestriatus hebraeus venom |
Homology (N-terminal) | 90% with L. q. quinquestriatus Neurotoxin IV |
Stability | High (resists thermal/enzymatic degradation) |
Lqq IV was first isolated and characterized in the early 1980s during studies on scorpion venom components affecting voltage-gated sodium channels. Its name follows a systematic nomenclature:
The toxin’s amino acid sequence was fully elucidated by Edman degradation in 1985, revealing its distinction from related toxins like AaH II (Androctonus australis hector) and Css II (Centruroides suffusus suffusus). Its UniProt ID (P01489) provides access to conserved genetic and structural data [1] [3]. Nomenclature inconsistencies exist due to its initial misattribution to L. q. quinquestriatus, later corrected to L. q. hebraeus [1].
Lqq IV is a site-3 alpha-neurotoxin that binds voltage-independently to voltage-gated sodium channels (Nav) in excitable membranes. It delays channel inactivation, causing prolonged neuronal depolarization and uncontrolled neurotransmitter release. This mechanism has made it indispensable for:
Table 2: Selectivity of Lqq IV Compared to Other Scorpion Toxins
Toxin | Source | Sodium Channel Target | Key Functional Differences |
---|---|---|---|
Lqq IV | L. quinquestriatus hebraeus | Site-3 (Nav1.1–Nav1.7) | Greater specificity for mammalian vs. insect channels |
AaH II | Androctonus australis hector | Site-3 (Nav1.1–Nav1.6) | Higher lethality in mammals |
Css II | Centruroides suffusus suffusus | Site-4 (Nav1.6) | Binds domain II S3–S4 loop; insect-selective |
Lqq IV’s mammalian specificity arises from conserved glycine residues at positions 4 and 17, which act as hinges for structural loops. Insect-selective toxins (e.g., Lqq III) feature phenylalanine or alanine at these positions, reducing mammalian affinity [1]. This specificity enables its use in pain research and neurological disease modeling, particularly for epilepsy and neuropathic pain syndromes involving sodium channelopathies [1] [3].
Table 3: Research Applications of Lqq IV
Field | Application | Outcome |
---|---|---|
Neuroscience | Sodium channel subtype discrimination | Identified Nav1.6 dysfunction in epilepsy models |
Drug Development | High-throughput screening for channel blockers | Led to novel anticonvulsant candidates |
Structural Biology | NMR/X-ray crystallography templates | Resolved voltage-sensor trapping mechanisms |
Evolutionary Biology | Comparative venom proteomics | Revealed adaptive mutations in scorpion venoms |
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: